1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide
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Description
1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N2O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide is a derivative of benzofuran and has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H22O6, with a molecular weight of approximately 334.36 g/mol. The structure features a piperidine ring connected to a benzofuran moiety, which is known for its diverse biological properties.
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. In vitro studies have shown that similar compounds can effectively reduce oxidative stress markers in various cell lines .
Antitumor Activity
Benzofuran derivatives have been linked to antitumor effects through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating potent cytotoxicity . The structure–activity relationship (SAR) analysis suggests that modifications on the benzofuran ring significantly influence the antitumor efficacy.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar benzofuran derivatives have shown effectiveness against a range of bacterial strains, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes . Further exploration into this compound's antimicrobial potential could be beneficial.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure play a pivotal role in neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor proliferation and microbial growth.
- Cell Cycle Modulation : It has been suggested that similar compounds can induce cell cycle arrest at various phases, leading to increased apoptosis in cancer cells.
Study on Anticancer Efficacy
A recent study evaluated a series of benzofuran derivatives, including compounds structurally related to our target molecule. The findings indicated that certain modifications led to enhanced anticancer activity against human breast cancer cells (MCF7) with IC50 values below 10 µM. These results highlight the importance of structural optimization in developing effective anticancer agents .
Antioxidant Evaluation
In another study focusing on antioxidant properties, a related benzofuran derivative was tested against oxidative stress in neuronal cells. Results showed a significant reduction in reactive oxygen species (ROS) levels, suggesting that this class of compounds could be beneficial in neuroprotective applications .
Properties
Molecular Formula |
C23H30N2O6 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O6/c1-13(5-7-18(26)25-10-8-15(9-11-25)22(24)28)4-6-16-20(27)19-17(12-31-23(19)29)14(2)21(16)30-3/h4,15,27H,5-12H2,1-3H3,(H2,24,28)/b13-4+ |
InChI Key |
WNOWEEMLIKYHPC-YIXHJXPBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)N3CCC(CC3)C(=O)N)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)N3CCC(CC3)C(=O)N)O |
Origin of Product |
United States |
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